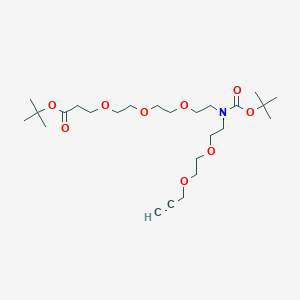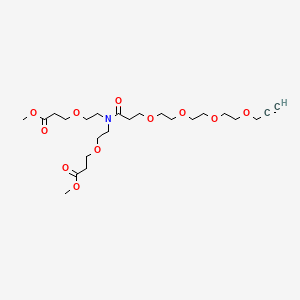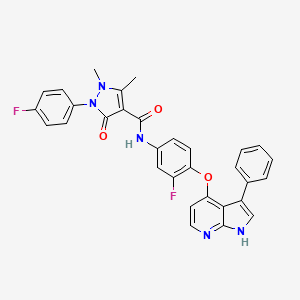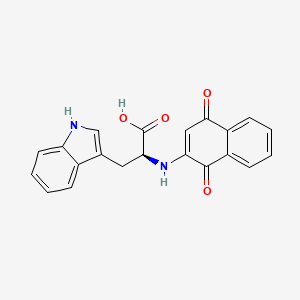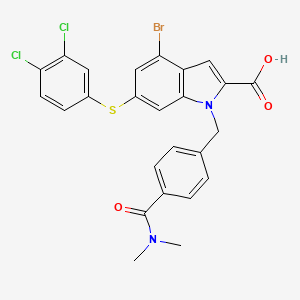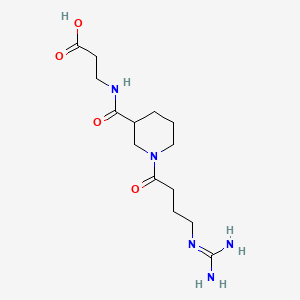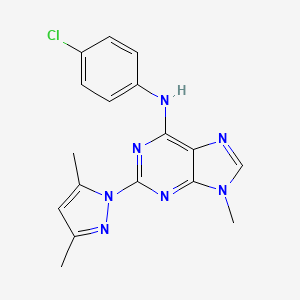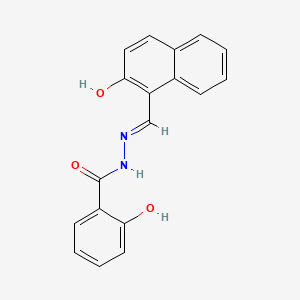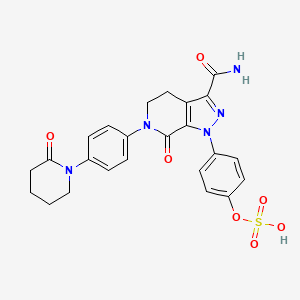
O-Demethyl apixaban sulfate
Übersicht
Beschreibung
O-Demethyl apixaban sulfate is a metabolite of apixaban, a potent and highly selective inhibitor of factor Xa. Apixaban is used for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic processes involving demethylation and subsequent sulfation of apixaban. This compound is a major circulating metabolite in humans but is found at lower concentrations in animals .
Wissenschaftliche Forschungsanwendungen
O-Demethyl apixaban sulfate has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of apixaban and the role of sulfotransferases in drug metabolism
Biology: The compound is used to investigate the biological effects of apixaban metabolites and their interactions with various enzymes
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of apixaban, contributing to the development of safer and more effective anticoagulant therapies
Industry: The compound is used in the pharmaceutical industry for the development and optimization of apixaban-based therapies
Wirkmechanismus
Target of Action
O-Demethyl apixaban sulfate primarily targets Factor Xa (FXa) . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound prevents thrombin generation, thereby exerting its anticoagulant effect .
Mode of Action
This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing it from interacting with its natural substrate, prothrombin . This inhibition occurs for both free and bound FXa, as well as prothrombinase, independent of antithrombin III .
Biochemical Pathways
The metabolic pathways of this compound involve O-demethylation, hydroxylation, and sulfation . Initially, apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban. This compound is then conjugated by sulfotransferases (SULTs) to form this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Apixaban, the parent compound, has good bioavailability, low clearance, and a small volume of distribution . It is metabolized to O-demethyl apixaban, which is then sulfated to form this compound . This metabolite is excreted via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The result of this compound’s action is the prevention of thromboembolic diseases . By inhibiting FXa, it reduces thrombin generation, thereby preventing the formation of blood clots . This makes it useful for the prophylaxis of stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Apixaban has a low potential for drug-drug interactions, which suggests that this compound may also have a similar characteristic
Safety and Hazards
Apixaban, a direct factor Xa inhibitor, has predictable pharmacokinetic and pharmacodynamic properties that are consistent across a wide range of patients, including the elderly and those with moderate renal impairment . The fast onset of action, low potential for food or drug interactions, and lack of requirement for routine monitoring during clinical use make apixaban a potentially useful option to simplify anticoagulation treatment .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
O-Demethyl apixaban sulfate is formed through a two-step process. First, Apixaban undergoes O-demethylation catalyzed by P450 enzymes to form O-demethyl apixaban . Then, it is conjugated by sulfotransferases to form this compound . Of the five human cDNA-expressed sulfotransferases (SULTs) tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for the formation of this compound .
Cellular Effects
Its parent compound, Apixaban, is known to inhibit free as well as prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition reduces thrombin generation, indirectly affecting platelet aggregation .
Molecular Mechanism
Its parent compound, Apixaban, acts as a direct inhibitor of activated factor X (FXa), showing competitive inhibition of FXa versus the synthetic tripeptide substrate .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable and water-soluble metabolite .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Its parent compound, Apixaban, has demonstrated dose-dependent antithrombotic efficacy in animal models .
Metabolic Pathways
The metabolic pathways of this compound involve O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . The sulfation reaction is primarily catalyzed by the sulfotransferase SULT1A1 .
Transport and Distribution
Elimination pathways for its parent compound, Apixaban, include renal excretion, metabolism, and biliary/intestinal excretion .
Subcellular Localization
Given its biochemical properties and metabolic pathways, it is likely to be found in the liver where the enzymes involved in its formation are located .
Vorbereitungsmethoden
The preparation of O-Demethyl apixaban sulfate involves two main steps: demethylation and sulfation.
Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban
Sulfation: The O-demethyl apixaban is then conjugated by sulfotransferases, specifically SULT1A1 and SULT1A2, to form this compound The reaction conditions typically involve the use of potassium phosphate buffer, magnesium chloride, and 3’-phosphoadenosine 5’-phosphosulfate as a sulfate donor.
Analyse Chemischer Reaktionen
O-Demethyl apixaban sulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The sulfate group can be substituted under certain conditions, leading to the formation of various derivatives
Common reagents used in these reactions include cytochrome P450 enzymes for demethylation and sulfotransferases for sulfation . The major product formed from these reactions is this compound itself .
Vergleich Mit ähnlichen Verbindungen
O-Demethyl apixaban sulfate can be compared with other metabolites of apixaban, such as 3-hydroxy apixaban and hydroxylated O-demethyl apixaban . These compounds share similar metabolic pathways but differ in their chemical structures and biological activities . This compound is unique due to its sulfation, which significantly affects its solubility and pharmacokinetic properties .
Similar compounds include:
- 3-Hydroxy apixaban
- Hydroxylated O-demethyl apixaban
- Other sulfated metabolites of apixaban
These compounds are studied to understand the comprehensive metabolic profile of apixaban and its implications for therapeutic use .
Eigenschaften
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118765-14-2 | |
| Record name | O-Demethyl apixaban sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APIXABAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Apixaban in humans, and how does O-Demethyl apixaban sulfate factor into this process?
A: Apixaban, a direct factor Xa inhibitor, primarily undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-Demethyl apixaban. This metabolite is then further metabolized by sulfotransferases (SULTs), primarily SULT1A1, to form this compound. [, , ] This sulfate conjugate represents a significant circulating metabolite in humans, though its plasma concentration is lower than the parent drug. [, ]
Q2: Are there any species differences in the metabolism of Apixaban, particularly regarding the formation of this compound?
A: Yes, significant species differences exist in the formation of this compound. Studies utilizing liver S9 fractions, a rich source of drug-metabolizing enzymes, revealed that dogs, monkeys, and humans exhibited higher activities for this compound formation compared to mice, rats, and rabbits. [] This highlights the importance of considering species-specific metabolic profiles during drug development.
Q3: Besides this compound, what other metabolites of Apixaban are observed in various species?
A: In addition to this compound (M1), other key metabolites include O-demethyl apixaban (M2) and O-demethyl apixaban glucuronide (M14). While these metabolites are found across species, their relative abundance varies. [] For instance, rabbits exhibit a distinct metabolic profile, with apixaban being a minor component and M2 and M14 being prominent. [] This underscores the complexity of Apixaban metabolism across different species.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


